molecular formula C25H20O2 B2936626 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde CAS No. 406926-19-0

4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde

Cat. No.: B2936626
CAS No.: 406926-19-0
M. Wt: 352.433
InChI Key: CTLYZXCMYCLNCV-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a pyran ring substituted with phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with phenyl-substituted pyran derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis may also employ advanced techniques like microwave-assisted synthesis to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary alcohols

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carboxylic acid
  • 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-ol
  • 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-methyl

Uniqueness

4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O2/c1-18-12-14-19(15-13-18)22-16-24(20-8-4-2-5-9-20)27-25(23(22)17-26)21-10-6-3-7-11-21/h2-17,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLYZXCMYCLNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(OC(=C2C=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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